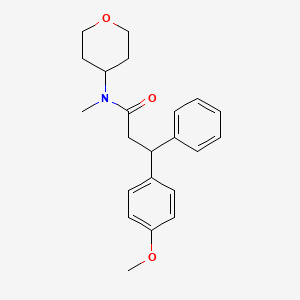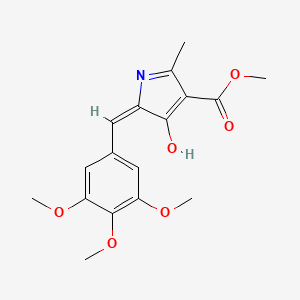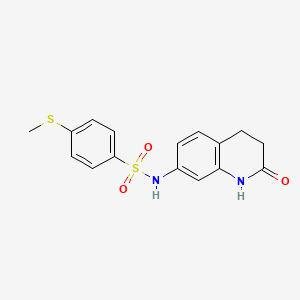
3-(4-methoxyphenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxyphenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide, also known as MPTP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPTP is a synthetic compound that is structurally similar to opioids and has been shown to have analgesic properties.
Wirkmechanismus
3-(4-methoxyphenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide is metabolized by monoamine oxidase-B (MAO-B) to form MPP+, which is selectively taken up by dopaminergic neurons in the substantia nigra. MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to oxidative stress and cell death. This mechanism of action is similar to the neurodegeneration seen in Parkinson's disease.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. This results in motor deficits similar to those seen in Parkinson's disease, such as tremors, rigidity, and bradykinesia. 3-(4-methoxyphenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide has also been shown to induce apoptosis in other cell types, such as lymphocytes and hepatocytes.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-methoxyphenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide has several advantages as a tool for studying Parkinson's disease. It selectively destroys dopaminergic neurons in the substantia nigra, which is similar to the neurodegeneration seen in Parkinson's disease. 3-(4-methoxyphenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide has also been extensively studied and optimized for use in scientific research. However, there are also limitations to using 3-(4-methoxyphenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide in lab experiments. 3-(4-methoxyphenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide-induced neurodegeneration is not identical to Parkinson's disease, and there are differences in the timing and extent of neurodegeneration. Additionally, 3-(4-methoxyphenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide is a toxic compound that requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research involving 3-(4-methoxyphenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide. One direction is to study the mechanisms of 3-(4-methoxyphenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide-induced neurodegeneration and develop new treatments for Parkinson's disease. Another direction is to use 3-(4-methoxyphenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide as a tool for studying other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Additionally, there is potential for developing new compounds that are structurally similar to 3-(4-methoxyphenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide but have fewer toxic effects.
Synthesemethoden
The synthesis of 3-(4-methoxyphenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide involves the reaction of 4-methoxyphenylacetic acid with N-methyl-N-phenylpropan-2-amine in the presence of trifluoroacetic anhydride. The resulting intermediate is then reacted with tetrahydro-2H-pyran-4-ol to yield 3-(4-methoxyphenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide. The synthesis of 3-(4-methoxyphenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide has been extensively studied and optimized to produce high yields of pure compounds.
Wissenschaftliche Forschungsanwendungen
3-(4-methoxyphenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. 3-(4-methoxyphenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide has been shown to selectively destroy dopaminergic neurons in the substantia nigra, which is similar to the neurodegeneration seen in Parkinson's disease. This makes 3-(4-methoxyphenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide a valuable tool for studying Parkinson's disease and developing new treatments.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-N-methyl-N-(oxan-4-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-23(19-12-14-26-15-13-19)22(24)16-21(17-6-4-3-5-7-17)18-8-10-20(25-2)11-9-18/h3-11,19,21H,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGLLJGQMSHIMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOCC1)C(=O)CC(C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-{[(2-methoxyphenyl)amino]carbonyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B5964351.png)
![N-[1-(2-furylmethyl)-4-piperidinyl]-6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B5964359.png)

![N-[1-(3-isoxazolyl)ethyl]-N-methyl-5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5964371.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B5964383.png)
![1-(3,5-dimethylphenoxy)-3-[(1,1,3,3-tetramethylbutyl)amino]-2-propanol hydrochloride](/img/structure/B5964393.png)

![3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5964407.png)
![N-[5-({[(4-chlorophenyl)amino]carbonyl}amino)-4-methyl-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B5964412.png)
![N-[2-(4-phenyl-1-piperidinyl)ethyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5964414.png)
![3-benzyl-4-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-2-piperazinone](/img/structure/B5964419.png)
![3,5-dimethyl-4-[1-(3,4,5-trimethoxybenzyl)-2-pyrrolidinyl]isoxazole](/img/structure/B5964429.png)
![1-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B5964435.png)